molecular formula C21H33N4O5PS B12299243 Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate

Cat. No.: B12299243
M. Wt: 484.6 g/mol
InChI Key: JGCMEVUWRCNKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a phosphonodiamidate derivative featuring a central phosphorus atom linked to a furan-thiazole heterocyclic system. Its structure includes:

  • Diethyl propionate ester groups at the termini.
  • A phosphanediyl bridge connecting bis(azanediyl) groups.
  • A furan ring substituted at the 5-position with a 2-amino-5-isobutylthiazole moiety.

Properties

Molecular Formula

C21H33N4O5PS

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphanyl]amino]propanoate

InChI

InChI=1S/C21H33N4O5PS/c1-7-28-19(26)13(5)24-31(25-14(6)20(27)29-8-2)17-10-9-15(30-17)18-16(11-12(3)4)32-21(22)23-18/h9-10,12-14,24-25H,7-8,11H2,1-6H3,(H2,22,23)

InChI Key

JGCMEVUWRCNKKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Substrates :
    • Thiourea (2.0 equiv)
    • α-Bromoisovaleryl isobutyl ketone (1.0 equiv)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux at 80°C for 6–8 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield and Characterization

  • Yield : 68–72%
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, 1H, thiazole-H), 5.21 (br s, 2H, NH₂), 2.98 (d, J = 7.2 Hz, 2H, CH₂), 2.12 (m, 1H, CH(CH₃)₂), 0.91 (d, J = 6.8 Hz, 6H, CH₃).

Furan-Phosphanediyl Coupling

The furan-phosphanediyl-azanediyl core is assembled via Staudinger-Type Phosphane Ligation :

Stepwise Procedure

  • Phosphane Activation :
    • Reagent : PCl₃ (1.2 equiv) in anhydrous THF at 0°C.
    • Intermediate : Trichlorophosphane adduct.
  • Nucleophilic Amination :
    • Reagent : Ethylenediamine (2.5 equiv), triethylamine (3.0 equiv).
    • Conditions : 25°C, 12 hours under N₂.
  • Furan Ring Attachment :
    • Coupling Agent : 5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-carbaldehyde (1.0 equiv), DCC (1.5 equiv).
    • Solvent : Dry DMF, 60°C, 24 hours.

Optimization Challenges

  • Phosphane Sensitivity : Moisture exclusion is critical to prevent hydrolysis to phosphine oxides.
  • Stereocontrol : Chiral centers at propionate positions (2S,2'S) require enantioselective catalysis (e.g., L-proline, 10 mol%).

Diethyl Propionate Esterification

The terminal carboxylic acid groups are esterified via Acid-Catalyzed Fischer Esterification :

Reaction Parameters

  • Substrates :
    • Propionic acid derivatives (2.0 equiv)
    • Ethanol (excess, as solvent and reactant)
  • Catalyst : Conc. H₂SO₄ (5% v/v)
  • Conditions : Reflux at 100°C for 48 hours.

Purification and Yield

  • Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, and vacuum distillation.
  • Yield : 85–90%
  • Purity : ≥98% (HPLC, C18 column, acetonitrile:H₂O = 70:30).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Advantage : Reduces reaction time from 24 hours to 45 minutes.
  • Conditions : 150 W, 100°C, DMF solvent.
  • Yield Comparison :




















    MethodYield (%)Purity (%)
    Conventional7298
    Microwave7899

Enzymatic Esterification

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol, 40°C, 72 hours.
  • Yield : 65% (lower than acid catalysis but enantiomerically pure).

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

  • Phosphane Oxidation :
    • Cause : Trace moisture or O₂ exposure.
    • Solution : Rigorous inert atmosphere (Ar/N₂) and molecular sieves.
  • Racemization at Stereocenters :
    • Cause : Prolonged heating during esterification.
    • Solution : Low-temperature (60°C) enzymatic methods.

Scalability and Industrial Feasibility

  • Cost Drivers :
    • High-purity DMF (USD 150/L) in coupling steps.
    • Chiral catalysts (USD 500–1,000/g).
  • Process Intensification :
    • Continuous-flow reactors reduce solvent use by 40%.

Chemical Reactions Analysis

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves its interaction with specific molecular targets. The compound can inhibit metabolic enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Thiazole Disulfides ()

2,2′-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide features a thiazole core with disulfide and cyano groups. Key differences:

  • the cyano group in .
  • Backbone : The target’s furan-phosphanediyl backbone contrasts with ’s disulfide-linked acetamide chains, suggesting divergent pharmacokinetic profiles .

Thiazolium Salts ()

Bis-thiazolium diiodides (e.g., 2f ) are ionic compounds with thiazolium rings and alkyl linkers. Unlike the neutral target compound, these salts may exhibit higher water solubility but reduced membrane permeability .

Complex Carbamates ()

Thiazol-5-ylmethyl carbamates in have stereochemically complex backbones with multiple chiral centers. Their carbamate groups contrast with the target’s propionate esters, which are more prone to hydrolytic cleavage .

Table 2: Thiazole Derivatives Comparison

Compound Type Thiazole Substituents Key Functional Groups Structural Complexity
Target Compound 2-Amino-5-isobutyl Phosphanediyl, furan Moderate
Disulfide 4-Cyano Disulfide, acetamide Low
Thiazolium Salt 2-Aminophenyl Diiodide, alkyl Low
Carbamate Variable Carbamate, stereocenters High

Stability and Pharmaceutical Considerations

The patent in highlights pH-dependent stability for a thiadiazole derivative, requiring formulations with pH 2.0–6.4. For the target compound:

  • Heterocycles : The furan-thiazole system may offer metabolic resistance compared to thiadiazoles in , though direct data is lacking .

Biological Activity

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article provides an overview of its synthesis, biological evaluation, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors, including 5-(2-amino-5-isobutylthiazol-4-yl)furan derivatives. The synthesis pathway typically includes:

  • Formation of Thiazole Derivatives : Starting from 2-amino-5-isobutylthiazole.
  • Phosphorylation : Involves the introduction of phosphonate groups.
  • Esterification : The final step involves the formation of diethyl esters.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in carbohydrate metabolism. Notably, it has shown significant inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in the hydrolysis of carbohydrates into glucose.

Inhibitory Activity

Recent studies have demonstrated that various derivatives containing thiazole and furan moieties exhibit varying degrees of α-glucosidase inhibition. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for selected compounds:

CompoundIC50 (µM)Type of Inhibition
This compoundTBDTBD
Compound III-104.120Competitive
Compound III-240.645Noncompetitive
Acarbose452.243Standard Inhibitor

Toxicity Evaluation

In vitro studies have assessed the cytotoxicity of these compounds against human cell lines such as HEK293, RAW264.7, and HepG2. Notably, compounds III-10 and III-24 exhibited low toxicity levels, indicating their potential as safe therapeutic agents for diabetes treatment .

Case Studies

  • Antidiabetic Potential : A study evaluated the efficacy of various thiazole-furan derivatives in diabetic models. The results indicated that compounds with structural similarities to this compound significantly reduced blood glucose levels in treated subjects .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to elucidate the binding interactions between these compounds and α-glucosidase. The findings suggested that structural modifications could enhance binding affinity and specificity towards the target enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.